An In-depth Technical Guide to Desfuroyl Ceftiofur S-Acetamide
An In-depth Technical Guide to Desfuroyl Ceftiofur S-Acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desfuroyl Ceftiofur S-Acetamide (DCSA) is a critical analytical derivative of the third-generation cephalosporin antibiotic, ceftiofur. This document provides a comprehensive technical overview of DCSA, including its formation, mechanism of action, and the analytical methodologies for its quantification. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and veterinary medicine. The primary significance of DCSA lies in its role as a stable marker for determining the total residue of ceftiofur and its unstable, microbiologically active metabolites in various biological matrices.[1]
Introduction
Ceftiofur is a broad-spectrum β-lactam antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and other animals.[2][3] Upon administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), its primary and microbiologically active metabolite.[1][2] However, DFC is chemically unstable due to a reactive thiol group, making direct quantification challenging.[1] To overcome this, a derivatization process is employed to convert ceftiofur and all its metabolites containing the intact β-lactam ring into a single, stable compound: Desfuroyl Ceftiofur S-Acetamide.[2][4] This conversion allows for accurate and reliable measurement of total ceftiofur-related residues, which is crucial for pharmacokinetic studies and regulatory monitoring of maximum residue limits (MRLs) in animal-derived food products.[1]
Chemical Structure and Properties:
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Chemical Name: (6R,7R)-3-(((2-Amino-2-oxoethyl)thio)methyl)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5]
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CAS Number: 120882-25-9
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Molecular Formula: C16H18N6O6S3[2]
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Molecular Weight: 486.55 g/mol [2]
Mechanism of Action
The antimicrobial activity of Desfuroyl Ceftiofur S-Acetamide is attributed to the parent compound, ceftiofur, and its primary metabolite, desfuroylceftiofur. Like other β-lactam antibiotics, ceftiofur exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1] The disruption of peptidoglycan formation compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[1]
Metabolism and Derivatization Pathway
Ceftiofur undergoes rapid metabolism in animals, primarily through the cleavage of its thioester bond, to form desfuroylceftiofur and furoic acid.[2] Desfuroylceftiofur is the major microbiologically active metabolite.[1][2] Due to its instability, a derivatization step with iodoacetamide is performed during sample analysis to convert it into the stable Desfuroyl Ceftiofur S-Acetamide.[1]
Quantitative Data
Pharmacokinetic Parameters of Desfuroyl Ceftiofur S-Acetamide
The following table summarizes the key pharmacokinetic parameters of Desfuroyl Ceftiofur S-Acetamide (measured as total ceftiofur and related metabolites) in various animal species following different administration routes and formulations.
| Animal Species | Formulation | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC0-LOQ (µg·h/mL) | t1/2 (h) | Reference |
| Beef Cattle | Ceftiofur Sodium | 2.2 mg/kg | IM | 13.9 ± 3.55 | 0.67 - 2.0 | 108 ± 35.0 | - | [3] |
| Beef Cattle | Ceftiofur Sodium | 2.2 mg/kg | SC | 13.6 ± 3.85 | 0.67 - 3.0 | 105 ± 29.8 | - | [3] |
| Water Buffalo | Ceftiofur HCl | 2.2 mg/kg | IM | 3.782 | 3.0 - 6.0 | - | 20.21 | [6] |
| Water Buffalo | Ceftiofur Sodium | 2.2 mg/kg | IM | 6.208 | 1.0 - 3.0 | - | 12.72 | [6] |
| Veal Calves | Ceftiofur | 1 mg/kg/day for 5 days | IM | 4.34 | 2.4 | 42 (AUC0-24h) | 10 | [2] |
| Helmeted Guineafowl | Ceftiofur Crystalline-Free Acid | 10 mg/kg | SC | 5.26 ± 1.54 | 19.3 ± 9.71 | 306 ± 69.3 | 29.0 ± 4.93 | [7] |
In Vitro Antimicrobial Activity of Ceftiofur and Desfuroylceftiofur
This table presents the Minimum Inhibitory Concentration (MIC) values of ceftiofur and its primary metabolite, desfuroylceftiofur, against various veterinary pathogens.
| Bacterial Species | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Ceftiofur | - | 1.0 | [1] |
| Desfuroylceftiofur | - | 4.0 - 8.0 | [1] | |
| Streptococcus suis | Ceftiofur | - | Within 1 dilution of DXNL | [1] |
| Desfuroylceftiofur | - | Within 1 dilution of XNL | [1] | |
| Bovine/Equine Streptococci | Ceftiofur | - | ≤ 0.0019 | [1] |
| Desfuroylceftiofur | - | 0.03 | [1] | |
| Coagulase-negative staphylococci | Ceftiofur | - | 1.0 | [8] |
| Desfuroylceftiofur | - | 8.0 | [8] |
Experimental Protocols
Derivatization of Ceftiofur and its Metabolites to Desfuroyl Ceftiofur S-Acetamide
This protocol describes the general procedure for the chemical conversion of ceftiofur and its metabolites in a biological matrix to the stable DCSA derivative for subsequent analysis.
Methodology:
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Sample Preparation: Homogenize tissue samples or use plasma directly.
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Hydrolysis:
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Derivatization:
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Solid-Phase Extraction (SPE) Cleanup:
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Final Preparation:
HPLC Method for the Quantification of Desfuroyl Ceftiofur S-Acetamide
This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of DCSA.
Instrumentation and Conditions:
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HPLC System: Standard HPLC system with a UV detector.
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Column: Symmetry C18 or equivalent.[4]
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Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).[4]
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Gradient Program: Start with 90% A and 10% B, adjust to 75% A and 25% B over 25 minutes, then return to initial conditions.[4]
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Flow Rate: 1.0 mL/min.[4]
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Detection Wavelength: 265 nm.[4]
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Injection Volume: 50 µL.[4]
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Internal Standard: Cefotaxime (100 µg/mL).[4]
Method Validation Parameters:
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Linearity: 0.1 - 100 µg/mL.[4]
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Lower Limit of Quantification (LLOQ): 0.1 µg/mL.[4]
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Intra-assay Variability: 0.7 to 4.5%.[4]
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Inter-assay Variability: 3.6 to 8.8%.[4]
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Average Recovery: 99%.[4]
UPLC-MS/MS Method for the Quantification of Desfuroyl Ceftiofur S-Acetamide
This protocol details a more sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for DCSA analysis.
Instrumentation and Conditions:
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UPLC System: Waters Acquity UPLC or equivalent.[10]
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Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).[10]
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Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[10]
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Mobile Phase: 0.005% (v/v) formic acid in water (A) and acetonitrile (B).[5]
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Flow Rate: 300 µL/min.[10]
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Injection Volume: 5 µL.[10]
Mass Spectrometry Parameters:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Precursor Ion (m/z): 487.2 [M+H]+.[10]
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Product Ions (m/z): Specific product ions for quantification and qualification are selected.
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Collision Energy: Optimized for the specific instrument and transitions.
Method Validation Parameters (in porcine feces):
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Calibration Curve: Quadratic from 30 ng/g to 2000 ng/g.[11]
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Correlation Coefficient (r): 0.9960 ± 0.0020.[11]
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Precision and Accuracy: Within specified ranges.[11]
Conclusion
Desfuroyl Ceftiofur S-Acetamide is an indispensable analytical standard for the accurate quantification of ceftiofur and its metabolites in biological systems. Its formation through a robust derivatization protocol enables reliable monitoring, which is essential for ensuring food safety and conducting pharmacokinetic research. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with ceftiofur and related cephalosporins. The continued development and validation of sensitive analytical techniques, such as UPLC-MS/MS, will further enhance the ability to detect and quantify these residues at trace levels.
References
- 1. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Comparison of plasma pharmacokinetics and bioequivalence of ceftiofur sodium in cattle after a single intramuscular or subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of liquid chromatography-tandem mass spectrometry methods for the quantification of cefquinome, ceftiofur, and desfuroylceftiofuracetamide in porcine feces with emphasis on analyte stability [biblio.ugent.be]
